molecular formula C8H10F2O3 B15310040 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B15310040
M. Wt: 192.16 g/mol
InChI Key: DFJHECASGNGVEJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a high-value chemical building block designed for research and development in medicinal and organic chemistry. This compound features a cyclohexane ring scaffold simultaneously functionalized with a difluoromethyl group and a carboxylic acid, alongside a ketone at the 4-position. This unique structure makes it a versatile intermediate for constructing more complex molecules. The difluoromethyl (CF2H) group is of significant interest as it can act as a bioisostere for alcohols, thiols, and other functional groups, helping to fine-tune the physicochemical properties of lead compounds, such as metabolic stability, lipophilicity, and membrane permeability . The ketone group offers a highly reactive handle for further synthetic transformations, including nucleophilic additions or reductions, allowing researchers to diversify the molecular structure from a common intermediate. As a carboxylic acid, it can readily undergo coupling reactions to form amides or esters, or be used to create salt forms. Compounds containing the difluoromethyl group have been successfully employed in the rational design of enzyme inhibitors, leveraging the group's ability to engage in hydrogen bonding . This product is intended for Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic applications.

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O3/c9-6(10)8(7(12)13)3-1-5(11)2-4-8/h6H,1-4H2,(H,12,13)

InChI Key

DFJHECASGNGVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of cyclohexanone derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow setup has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted difluoromethyl derivatives.

Scientific Research Applications

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
This compound Difluoromethyl C₈H₁₀F₂O₃ 192.16 (calculated) High lipophilicity (logP ~1.8*), enhanced metabolic stability due to C-F bonds
1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid 3-Chlorophenyl C₁₃H₁₃ClO₃ 252.69 Moderate lipophilicity (logP ~2.5), acute oral toxicity (H302)
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid 3,4-Dimethoxyphenyl C₁₅H₁₈O₅ 278.30 Lower lipophilicity (logP ~1.2) due to polar methoxy groups
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid 4-Fluorophenyl C₁₃H₁₃FO₃ 236.24 Balanced lipophilicity (logP ~2.0), used as a biochemical reagent
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate 2,4-Dichlorophenyl (ester) C₁₄H₁₄Cl₂O₃ 301.17 Ester form improves cell permeability; prodrug potential

*Estimated based on fluorine’s contribution to logP .

Key Observations:
  • Electron Effects : The difluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to chlorophenyl (moderate electron-withdrawing) or methoxyphenyl (electron-donating) substituents. This influences reactivity in nucleophilic reactions and hydrogen-bonding interactions .
  • Lipophilicity : Fluorine’s hydrophobic nature increases logP relative to methoxy-substituted analogs but reduces it compared to chlorophenyl derivatives.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and chiral centers. For example, fluorinated groups show distinct splitting patterns due to ¹⁹F coupling .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral carbons, and validates spatial arrangement of the difluoromethyl and oxo groups .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and difluoromethyl (C-F stretches 1100–1200 cm⁻¹) functionalities .

How can researchers mechanistically study its interaction with enzymatic targets?

Q. Advanced

  • Molecular Docking : Computational models predict binding affinities to enzymes, leveraging the electron-withdrawing effects of fluorine to stabilize interactions .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorometric or calorimetric methods. The difluoromethyl group may enhance hydrophobic binding, altering enzyme kinetics .
  • X-ray Crystallography : Resolve enzyme-ligand complexes to identify hydrogen bonds between the carboxylic acid group and active-site residues .

How should contradictions in reaction yield data across studies be addressed?

Q. Advanced

  • Reproducibility Checks : Replicate studies under reported conditions (e.g., AlCl₃ concentration, anhydrous solvents) to isolate variables .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to diketones) that reduce yields .
  • Statistical Design : Employ DoE (Design of Experiments) to optimize parameters like temperature and stoichiometry .

What computational approaches model its reactivity and stability in biological systems?

Q. Advanced

  • DFT Calculations : Predict electrophilic sites (e.g., oxo group reactivity) and metabolic stability of the difluoromethyl moiety .
  • Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability, leveraging fluorine’s lipophilicity .
  • ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles based on logP and polar surface area .

What safety protocols are critical when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles mitigate splashes .
  • Spill Management : Neutralize carboxylic acid spills with sodium bicarbonate .

How can biological activity be compared to structural analogs?

Q. Advanced

  • In Vitro Assays : Test against enzyme panels (e.g., kinases) to compare IC₅₀ values with non-fluorinated or chlorinated analogs .
  • SAR Analysis : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) on potency and selectivity .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy differences .

What strategies optimize stereochemical outcomes during synthesis?

Q. Advanced

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru or Rh complexes to control cyclohexane ring stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Chiral Chromatography : Simulated moving bed (SMB) techniques separate diastereomers post-synthesis .

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